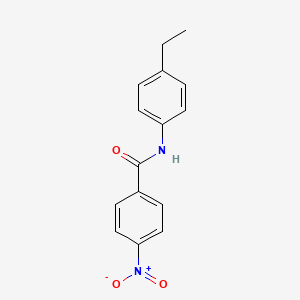

N-(4-ethylphenyl)-4-nitrobenzamide

Description

N-(4-Ethylphenyl)-4-nitrobenzamide is an aromatic amide derivative comprising a 4-nitrobenzoyl group linked to a 4-ethylphenylamine moiety. The nitro group at the para position of the benzamide confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-11-3-7-13(8-4-11)16-15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSINTIMIITTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-nitrobenzamide typically involves the nitration of N-(4-ethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of N-(4-ethylphenyl)-4-nitrobenzamide can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Halogenating agents, Lewis acids, organic solvents.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed:

Reduction: N-(4-ethylphenyl)-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 4-ethylphenylamine and 4-nitrobenzoic acid.

Scientific Research Applications

N-(4-ethylphenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical features of N-(4-ethylphenyl)-4-nitrobenzamide with related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in N-(4-ethylphenyl)-4-nitrobenzamide enhances electrophilicity compared to its non-nitro analog, 4-ethyl-N-phenylbenzamide, which lacks bioactivity-driving nitro functionality .

- Thermal Stability : N-(4-Hydroxyphenyl)-4-nitrobenzamide exhibits superior thermal stability (>300°C) due to intermolecular N–H···O and O–H···O hydrogen bonding, forming a rigid layered structure. The ethyl group in the target compound may reduce such stability due to steric hindrance .

- Synthetic Methods: N-(2,2-Diphenylethyl)-4-nitrobenzamide is synthesized via solvent-free mechanochemical ball milling, emphasizing eco-friendly protocols. Similar methods could apply to the target compound using 4-ethylphenylamine and 4-nitrobenzoyl chloride .

Spectroscopic and Analytical Profiles

- Mass Spectrometry : Analogous compounds like N-(2,2-Diphenylethyl)-4-nitrobenzamide fragment via NH-C(O) bond cleavage, producing stable ions (e.g., m/z 150 for 4-nitrobenzoyl fragments). Similar pathways are expected for the target compound .

- NMR and Crystallography : The planar arrangement (≈90% planarity) observed in N-(4-Hydroxyphenyl)-4-nitrobenzamide suggests that substituent bulkiness (e.g., ethyl vs. hydroxyl) may alter dihedral angles and crystal packing .

Biological Activity

N-(4-ethylphenyl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant findings from various studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of N-(4-ethylphenyl)-4-nitrobenzamide is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Cytotoxic Effects : Reactive intermediates can disrupt cellular functions, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that N-(4-ethylphenyl)-4-nitrobenzamide exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- Inhibition of Bacterial Growth : The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been established in studies, indicating the concentration required to inhibit bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Anticancer Activity

N-(4-ethylphenyl)-4-nitrobenzamide has been evaluated for its potential as an anticancer agent. Key findings include:

- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : Studies suggest that it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-(4-ethylphenyl)-4-nitrobenzamide revealed its potential as a lead compound for developing new antibiotics. The study involved testing against a panel of bacterial strains and establishing dose-response relationships.

Case Study 2: Anticancer Potential

In vitro studies assessing the anticancer potential showed that treatment with N-(4-ethylphenyl)-4-nitrobenzamide resulted in significant inhibition of cell proliferation in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.